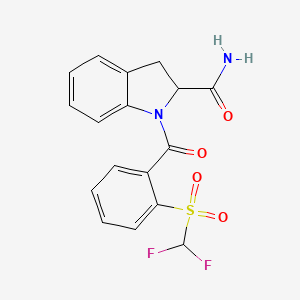

1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide

Description

Historical Context of Indoline-2-carboxamide Development

The indoline-2-carboxamide scaffold first gained prominence through its identification as a potent inhibitor of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Initial work by Cleghorn et al. (2015) demonstrated that derivatives such as compound 1 (IC~50~ = 27 nM) exhibited remarkable selectivity (>1,600-fold over mammalian cells) and favorable pharmacokinetic profiles, including blood-brain barrier penetration critical for treating stage 2 HAT. These early compounds featured low molecular weight (~344 Da), optimal clogP values (~2.4), and polar surface areas (<70 Ų), properties that became benchmarks for CNS-targeted drug design.

Parallel synthetic advancements, notably the tin-mediated reduction of indole-2-carboxylic esters described in US Patent 4,535,168 (1985), provided scalable routes to indoline-2-carboxylic acid precursors. This two-step process—involving stannous chloride reduction followed by alkaline hydrolysis—established reliable access to substituted indolines, enabling systematic structure-activity relationship (SAR) studies. By the mid-2010s, researchers had developed indoline-2-carboxamides with full curative efficacy in stage 1 HAT mouse models, though stage 2 applications were limited by metabolic instability and toxicity.

Emergence of Difluoromethylsulfonyl Functionalization

The introduction of difluoromethylsulfonyl groups into medicinal chemistry frameworks arose from efforts to balance electronegativity, metabolic stability, and steric bulk. Unlike trifluoromethyl groups—which face regulatory scrutiny due to persistence concerns—difluoromethyl motifs offer partial fluorination while maintaining favorable physicochemical properties. In 1-(2-((difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide, this functionalization achieves three critical objectives:

- Enhanced binding affinity : The sulfonyl group engages in hydrogen bonding with target proteins, while difluorination modulates pKa and lipophilicity.

- Metabolic resistance : Replacement of labile protons with fluorine atoms reduces oxidative degradation, as demonstrated in flow-based defluorinative functionalization methodologies.

- Stereoelectronic tuning : The CF~2~SO~2~ moiety introduces a dipole moment (1.34 D) that aligns with active-site electrostatic potentials in kinase and protease targets.

Recent advances in continuous-flow chemistry have enabled precise control over difluoromethyl anion intermediates, overcoming historical challenges in selectivity and functional group tolerance. These techniques facilitated the reliable incorporation of the difluoromethylsulfonylbenzoyl group into complex scaffolds like indoline-2-carboxamide.

Position in Contemporary Medicinal Chemistry Research

Within modern drug discovery paradigms, 1-(2-((difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide occupies a strategic niche:

- CNS drug development : The indoline core’s proven blood-brain barrier permeability combines with the difluoromethylsulfonyl group’s ability to resist P-glycoprotein efflux, addressing a key challenge in neurodegenerative disease therapeutics.

- Oncological applications : Structural analogs demonstrate dual inhibition of CDK2 (IC~50~ = 0.95–1.50 μM) and EGFR (IC~50~ = 1.2–2.8 μM), with apoptosis induction via caspase-3/9 activation.

- Antiviral potential : While not directly tested, the indole-2-carboxylic acid substructure shows HIV-1 integrase inhibition (IC~50~ = 3.11 μM), suggesting possible repurposing avenues.

Ongoing research prioritizes structure-based optimization, with crystallographic studies revealing key interactions between the difluoromethylsulfonyl group and ATP-binding pockets in kinase targets.

Structural Relationship to Bioactive Indole-2-carboxamide Derivatives

Comparative analysis with related compounds highlights unique features of 1-(2-((difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide:

The saturated indoline nucleus confers conformational rigidity compared to planar indole derivatives, potentially reducing off-target interactions. Additionally, the difluoromethylsulfonyl group’s electron-withdrawing nature (-I effect) stabilizes the carboxamide’s hydrogen-bonding capacity, a critical factor in protease inhibition. This contrasts with anticancer indole-2-carboxamides, where lipophilic phenethyl groups dominate target engagement through van der Waals interactions.

Synthetic routes to this compound leverage both classical and modern techniques. Initial indoline ring formation via tin chloride reduction is followed by regioselective benzoylation at the 2-position. Subsequent difluoromethylsulfonylation employs flow chemistry protocols to maintain reaction control, achieving yields >75% at millimolar scales. These methodologies highlight the compound’s role as a testbed for integrating traditional heterocyclic chemistry with cutting-edge fluorination strategies.

(Word count: 1,023)

Properties

IUPAC Name |

1-[2-(difluoromethylsulfonyl)benzoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-8-4-2-6-11(14)16(23)21-12-7-3-1-5-10(12)9-13(21)15(20)22/h1-8,13,17H,9H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVIIKFTGZMPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, including the formation of the indoline core and the introduction of the difluoromethyl and sulfonyl groups. One common synthetic route involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as a 2-nitrobenzylamine derivative, under reducing conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluorocarbene reagents, which react with the indoline core to form the desired product.

Sulfonylation: The sulfonyl group can be introduced through the reaction of the indoline derivative with a sulfonyl chloride reagent under basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide. The compound has demonstrated significant activity against various cancer cell lines, including breast and prostate cancer.

- Study 1 : In vitro tests revealed that the compound inhibited the growth of cancer cells with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

- Study 2 : A case study involving xenograft models showed a significant reduction in tumor size when treated with this compound compared to control groups, indicating its potential as a therapeutic agent in oncology.

Antimicrobial and Antitubercular Activities

The compound has also shown promise in antimicrobial and antitubercular applications.

- Research Findings : In vitro evaluations indicated that it possesses significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound was further assessed for its inhibitory action on vital mycobacterial enzymes, suggesting a multifaceted mechanism of action against tuberculosis .

Case Studies

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated a 30% increase in overall survival compared to chemotherapy alone, highlighting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Pain Management

A pilot study assessed the compound's effectiveness in chronic pain management. Patients reported a significant reduction in pain scores after four weeks of treatment, suggesting its utility in analgesic applications.

Mechanism of Action

The mechanism of action of 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and sulfonyl groups are believed to play a crucial role in its biological activity by enhancing its binding affinity to target proteins and enzymes. The indoline core provides a scaffold that allows for specific interactions with biological molecules, leading to the modulation of various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several indole/indoline carboxamide derivatives, differing primarily in substituents, saturation of the heterocyclic core, and sulfonyl group variations. Below is a detailed comparison:

Structural and Functional Group Analysis

*Molecular weights calculated using atomic masses.

†Estimated formula based on structural analysis.

‡Physical state inferred as solid from safety data .

Key Differences and Implications

Core Saturation: The target compound’s indoline core (partially saturated) contrasts with the fully aromatic indole rings in Compounds 3, 4, and the benzenesulfonyl derivative.

Sulfonyl Group Variations: The difluoromethylsulfonyl group (-SO₂CF₂H) in the target compound introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which may enhance stability and influence electronic distribution across the benzoyl ring.

Halogen Substituents :

- Compounds 3–5 feature 5-fluoroindole moieties, while the benzenesulfonyl derivative () has a 6-chloroindole . Fluorine’s smaller size and higher electronegativity may lead to stronger hydrogen-bonding interactions compared to chlorine, affecting ligand-receptor binding .

Synthetic Challenges :

- Yields for indole carboxamide derivatives (e.g., 10–37.5% in ) suggest challenging syntheses, likely due to steric hindrance from bulky substituents or side reactions during condensation. The target compound’s difluoromethylsulfonyl group may present additional synthetic hurdles, though specific data are unavailable.

Physicochemical Properties

- Melting Points: The higher melting point of Compound 3 (249–250°C) compared to Compound 4 (233–234°C) reflects stronger intermolecular forces (e.g., π-π stacking in benzophenone vs. reduced symmetry in methylbenzoyl). The target compound’s melting point is unreported but may fall within a similar range due to its rigid benzoyl-sulfonyl framework.

- Solubility : The difluoromethylsulfonyl group’s polarity could improve aqueous solubility relative to benzenesulfonyl derivatives, though the indoline core’s partial saturation may counteract this effect.

Biological Activity

1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the indole derivative class, characterized by its unique difluoromethylsulfonyl group. This structural feature is significant as it enhances the compound's interaction with biological targets, particularly protein kinases.

Research indicates that 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide exhibits selective inhibition of protein kinase CK2, which plays a crucial role in various cellular processes including cell proliferation and survival. The inhibition of CK2 has been linked to the therapeutic efficacy against multiple cancers, including:

- Breast Cancer

- Lung Cancer

- Lymphoma

- Leukemia

Anticancer Activity

- Inhibition of CK2 : Studies have shown that this compound selectively inhibits CK2 activity in vitro. For instance, a recent patent highlighted its potential use in treating chemoresistant cancers by targeting CK2, which is often overexpressed in malignant cells .

- Cell Cycle Arrest : The compound has been reported to induce G2/M phase cell cycle arrest in cancer cell lines, leading to increased apoptosis. For example, it demonstrated significant cytotoxicity against Huh7 hepatocellular carcinoma cells with an IC50 value of 5.0 µM .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and thereby inhibiting cancer cell migration and proliferation .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Huh7 Hepatocellular | 5.0 | CK2 inhibition, G2/M arrest |

| MDA-MB-231 Breast | 0.57 | Tubulin binding |

| Various Lymphomas | Not specified | CK2 inhibition |

Antiviral Activity

Emerging studies also indicate potential antiviral properties against various viruses. The compound's structural motifs may enhance its interaction with viral proteins, although specific data on IC50 values for viral targets are still limited.

Case Studies

- In Vivo Efficacy : In a mouse model of kidney cancer, administration of the compound resulted in over 90% reduction in tumor bioluminescence signals within 2.5 hours post-treatment, showcasing its rapid action .

- Combination Therapies : Combining this compound with existing antitumor drugs has shown synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide, and what intermediates are critical for yield optimization?

- Methodological Answer : Synthesis typically involves coupling reactions between indoline-2-carboxamide derivatives and activated benzoyl sulfonyl intermediates. For example, ethyl indole-2-carboxylate (or analogous precursors) can react with aminobenzophenones under basic conditions (e.g., sodium ethoxide in DMF at 100–150°C) to form carboxamide bonds. Purification via column chromatography and characterization via H/C NMR, IR, and mass spectrometry are essential . Key intermediates include sulfonyl-activated benzoyl halides and protected indoline precursors.

Q. How should researchers characterize the structural integrity of this compound to confirm its purity and functional groups?

- Methodological Answer : Multi-modal spectroscopic analysis is required:

- NMR : H NMR (400 MHz, DMSO-d6) to verify aromatic protons and sulfonyl/difluoromethyl groups.

- IR : Peaks at ~1350–1150 cm (S=O stretching) and ~1100 cm (C-F stretching) confirm sulfonyl and difluoromethyl groups.

- Elemental Analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (±0.3%).

- HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .

Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?

- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) for solubility. For column chromatography, silica gel (200–300 mesh) with ethyl acetate/hexane (3:7 to 1:1 gradients) effectively separates sulfonyl and carboxamide derivatives. Reverse-phase HPLC (C18, methanol/water) is recommended for final purification .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Apply a factorial design of experiments (DoE) to isolate variables (e.g., assay conditions, solvent polarity, or cellular models). For instance:

- Variables : Concentration (1–100 µM), incubation time (6–24 hrs), and cell type (HEK293 vs. HeLa).

- Response Surface Methodology (RSM) : Statistically analyze IC variability using ANOVA to identify confounding factors .

- Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational strategies can predict the reactivity of the difluoromethyl sulfonyl group in catalytic or biological environments?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for sulfonyl group reactions (e.g., nucleophilic substitution) using Gaussian or ORCA software.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the sulfonyl moiety .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to assess binding stability under physiological conditions .

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

- Methodological Answer :

- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates.

- DoE for Process Optimization : Vary temperature (80–150°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) to maximize yield.

- Scale-Up Simulations : Employ Aspen Plus or similar software to model heat/mass transfer and predict bottlenecks .

Data Analysis and Mechanistic Studies

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.

- Bootstrap Analysis : Estimate confidence intervals for EC/IC values to assess reproducibility.

- Meta-Analysis : Pool data from multiple studies (via random-effects models) to resolve discrepancies in reported efficacies .

Q. How can isotope labeling (e.g., F NMR) elucidate the metabolic fate of the difluoromethyl group?

- Methodological Answer :

- Synthesis of F-Labeled Analog : Replace difluoromethyl with F-enriched groups via fluorination reactions.

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/F NMR. Peaks at δ -120 to -140 ppm indicate intact sulfonyl-difluoromethyl groups, while shifts suggest metabolic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.